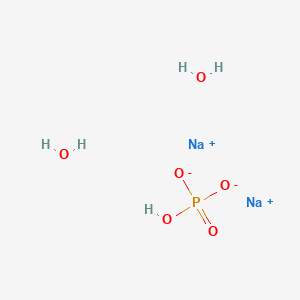












|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([CH:19]=[O:20])[C:3]=1[Cl:21].CC(=CC)C.O.O.[OH:29]P([O-])([O-])=O.[Na+].[Na+].Cl([O-])=O.[Na+]>O.C(O)(C)(C)C>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([C:19]([OH:29])=[O:20])[C:3]=1[Cl:21] |f:2.3.4.5.6,7.8|
|


|
Name
|
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-pyridine-2-carbaldehyde
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C=O)Cl
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
|
Name
|
|
|
Quantity
|
341 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.O.OP(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
326 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 25 mL round bottom flask equipped with a magnetic stir bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
warming with a heat gun
|
|
Type
|
CUSTOM
|
|
Details
|
to form a homogeneous solution
|
|
Type
|
ADDITION
|
|
Details
|
was added in one portion
|
|
Type
|
CUSTOM
|
|
Details
|
placed in an oil bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 85° C
|
|
Type
|
WAIT
|
|
Details
|
After stiffing at 85° C. for 60 min
|
|
Duration
|
60 min
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at 83° C. overnight (12 h)
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
an aliquot of the reaction mixture was partitioned between EtOAc and 1 molar (M) hydrochloric acid (HCl)
|
|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
|
Type
|
CUSTOM
|
|
Details
|
one major, slightly more polar product formed along with multiple minor products
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)O)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |